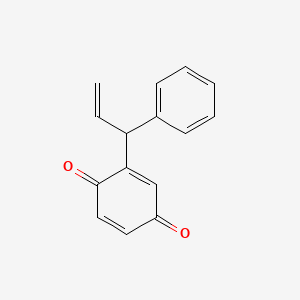

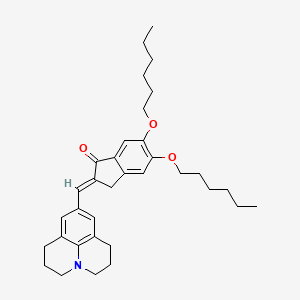

4H-Cyclopentathiazole, 3a,5,6,6a-tetrahydro-2-phenyl-, cis-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

BRN 5000014, also known as bromine azide, is an inorganic compound with the chemical formula BrN₃. It is a highly reactive and explosive compound that exists as a red liquid at room temperature. Bromine azide is known for its extreme sensitivity to temperature and pressure variations, making it a challenging substance to handle safely .

Vorbereitungsmethoden

Bromine azide can be synthesized through the reaction of sodium azide (NaN₃) with bromine (Br₂). The reaction proceeds as follows: [ \text{NaN}_3 + \text{Br}_2 \rightarrow \text{BrN}_3 + \text{NaBr} ] This reaction forms bromine azide and sodium bromide as a byproduct . Due to its high reactivity and explosive nature, bromine azide is typically generated and used in situ under controlled conditions to minimize the risk of detonation .

Analyse Chemischer Reaktionen

Bromine azide undergoes various types of chemical reactions, including:

Addition Reactions: Bromine azide can add to alkenes through both ionic and free-radical mechanisms, resulting in the formation of vicinal 1,2-bromoazide compounds.

Photochemical Reactions: Bromine azide is highly sensitive to ultraviolet light, and photolysis can lead to the dissociation of the entire sample.

Common reagents used in reactions with bromine azide include alkenes and other unsaturated compounds. The major products formed from these reactions are typically azide-containing compounds, which can serve as valuable intermediates in organic synthesis .

Wissenschaftliche Forschungsanwendungen

Bromine azide has several scientific research applications, including:

Organic Synthesis: It is used as a reagent for the synthesis of azide-containing compounds, which are important intermediates in the production of pharmaceuticals and agrochemicals.

Explosives Research:

Photochemistry: Bromine azide’s sensitivity to ultraviolet light makes it a useful compound for studying photochemical reactions and mechanisms.

Wirkmechanismus

The mechanism of action of bromine azide involves its high reactivity and ability to form azide radicals. When exposed to ultraviolet light or other reactive species, bromine azide dissociates to form bromine and azide radicals. These radicals can then participate in various chemical reactions, including addition to unsaturated compounds and radical chain reactions .

Vergleich Mit ähnlichen Verbindungen

Bromine azide is part of a family of halogen azides, which also includes fluorine azide (FN₃), chlorine azide (ClN₃), and iodine azide (IN₃). Compared to these similar compounds, bromine azide is unique in its helical crystal structure and its extreme sensitivity to temperature and pressure variations . The other halogen azides also exhibit high reactivity and explosive tendencies, but their physical and chemical properties differ slightly due to the nature of the halogen atom involved .

Similar Compounds

- Fluorine Azide (FN₃)

- Chlorine Azide (ClN₃)

- Iodine Azide (IN₃)

These compounds share similar reactivity patterns but differ in their specific properties and applications .

Eigenschaften

CAS-Nummer |

96159-93-2 |

|---|---|

Molekularformel |

C12H13NS |

Molekulargewicht |

203.31 g/mol |

IUPAC-Name |

(3aR,6aS)-2-phenyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]thiazole |

InChI |

InChI=1S/C12H13NS/c1-2-5-9(6-3-1)12-13-10-7-4-8-11(10)14-12/h1-3,5-6,10-11H,4,7-8H2/t10-,11+/m1/s1 |

InChI-Schlüssel |

UYXYIVZSKJTQIZ-MNOVXSKESA-N |

Isomerische SMILES |

C1C[C@@H]2[C@H](C1)SC(=N2)C3=CC=CC=C3 |

Kanonische SMILES |

C1CC2C(C1)SC(=N2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![disodium;(3S,5S,10S,13S,14S,17S)-10,13-dimethyl-3-(2-oxidosulfonothioyloxyacetyl)oxy-17-[(2-sulfonatosulfanylacetyl)amino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12728166.png)